2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Antimicrobial screening Minimum inhibitory concentration Thiodihydropyrimidine derivatives

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) is a synthetic, low-molecular-weight (213.25 g/mol) small molecule containing a 2-thio-6-oxo-1,6-dihydropyrimidine core with an ethyl substituent at the 4-position and an acetamide moiety attached via a thioether linkage. The compound's structure defines it as a member of the 2-thio-6-oxo-1,6-dihydropyrimidine class, a scaffold recognized in hit-to-lead campaigns for carbonic anhydrase and lactate dehydrogenase inhibition , yet the specific 4-ethyl substitution pattern found in this regioisomer remains critically underrepresented in comparative bioactivity studies relative to the more frequently evaluated 4-methyl, 4-propyl, or 5-ethyl-4-methyl analogs.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26
CAS No. 900719-58-6
Cat. No. B2755607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS900719-58-6
Molecular FormulaC8H11N3O2S
Molecular Weight213.26
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)SCC(=O)N
InChIInChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13)
InChIKeyRTIJGQFBEMEDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Profile of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) as a 2-Thio-6-oxo-1,6-dihydropyrimidine Research Precursor


2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) is a synthetic, low-molecular-weight (213.25 g/mol) small molecule containing a 2-thio-6-oxo-1,6-dihydropyrimidine core with an ethyl substituent at the 4-position and an acetamide moiety attached via a thioether linkage [1]. The compound's structure defines it as a member of the 2-thio-6-oxo-1,6-dihydropyrimidine class, a scaffold recognized in hit-to-lead campaigns for carbonic anhydrase and lactate dehydrogenase inhibition [2], yet the specific 4-ethyl substitution pattern found in this regioisomer remains critically underrepresented in comparative bioactivity studies relative to the more frequently evaluated 4-methyl, 4-propyl, or 5-ethyl-4-methyl analogs [3].

Procurement Risk Alert: Why 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide Cannot Be Automatically Interchanged with In-Class Analogs


The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold tolerates diverse substituents at the 4- and 5-positions (e.g., methyl, ethyl, propyl, benzyl) that produce orders-of-magnitude variation in target engagement potency, as evidenced by the LDH inhibitor series where the initial 4-propan-2-yl hit (IC50 = 8.1 μM) required extensive SAR optimization because even minor alkyl chain modifications profoundly altered activity [1][2]. Although direct comparative data for the 4-ethyl regioisomer (900719-58-6) versus the 4-methyl, 4-propyl, or 5-ethyl-4-methyl analogs remain unpublished in the peer-reviewed literature, the principle of substituent-dependent potency within this exact scaffold is well established; the documented antimicrobial activity of bis-pyrimidine acetamides against Staphylococcus aureus and Bacillus subtilis—where specific substitution patterns on the pyrimidine ring directly determined MIC outcomes—further supports that assuming functional interchangeability between structurally distinct 2-thio-6-oxo-1,6-dihydropyrimidine derivatives without confirmatory batch-to-batch bioactivity equivalence data constitutes an unvalidated procurement assumption [3][4].

Quantitative Evidence Guide: Documented Differentiation of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) Assessable Before Procurement


Antimicrobial MIC Threshold Against Staphylococcus aureus (Class-Level Inference with Vendor-Supplied Target Data)

Vendor-supplied in vitro testing data for 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) report a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against Staphylococcus aureus . This MIC value can be contextually compared against the antimicrobial screening results for structurally related bis-pyrimidine acetamide derivatives, where compounds bearing a 4-methylphenyl substituent on the pyrimidine core achieved MIC values of 12.5-25 µg/mL against the same Gram-positive species (S. aureus MTCC 96) using a serial dilution method [1]. Additionally, broader thiodihydropyrimidine derivative series tested against S. aureus ATCC 25923 have yielded MICs in the 50-200 µg/mL range, placing the target compound's 256 µg/mL at the higher (less potent) end of the observed activity spectrum for this scaffold class [2]. Due to the absence of a peer-reviewed head-to-head study, this comparison relies on cross-study triangulation and should be interpreted as a class-level ordinal positioning rather than a precise potency rank.

Antimicrobial screening Minimum inhibitory concentration Thiodihydropyrimidine derivatives

Lactate Dehydrogenase (LDH) Inhibition Potential: Scaffold-Level Pharmacophore Evidence with Absence of Target-Specific Data

The 2-thio-6-oxo-1,6-dihydropyrimidine core present in CAS 900719-58-6 has been validated as an LDH-inhibitory pharmacophore through a high-throughput screening campaign that identified a 4-propan-2-yl-substituted analog with an IC50 of 8.1 µM against human lactate dehydrogenase A (LDHA), followed by X-ray crystallographic confirmation of binding at the enzyme's active site (PDB 4JNK) [1][2]. Subsequent medicinal chemistry efforts on this scaffold demonstrated that substituent identity and position critically modulate potency, with the 4-propan-2-yl group contributing specific hydrophobic contacts within the binding pocket [1]. Substitution at the 4-position of the pyrimidine ring is therefore a known determinant of LDH affinity. However, no direct LDH enzymatic assay data exist in the public domain for the 4-ethyl-substituted compound (CAS 900719-58-6), meaning that while the core scaffold is pharmacologically credentialed for LDH engagement, the quantitative potency contribution of the specific 4-ethyl group remains uncharacterized. This evidence dimension does not establish that the target compound is an LDH inhibitor; it establishes the scaffold's validated target class and highlights the specific data gap that a procurer must resolve through independent assay confirmation.

Cancer metabolism LDH inhibition 2-thio-6-oxo-1,6-dihydropyrimidine pharmacophore

Regioisomeric Differentiation: 4-Ethyl vs. 5-Ethyl-4-Methyl Substitution and the Thioether Bridge Position as Procurement-Relevant Structural Distinctions

The target compound CAS 900719-58-6 possesses a 4-ethyl substituent on the 6-oxo-1,6-dihydropyrimidine ring and an unsubstituted acetamide linked via a thioether at the 2-position. A commercially available close analog, T16Ainh-A01 (CAS 552309-42-9), differs by bearing a 5-ethyl-4-methyl substitution pattern on the same core and an N-(4-(4-methoxyphenyl)thiazol-2-yl)-substituted acetamide moiety, and it has demonstrated a functional IC50 of 1.8 µM for TMEM16A (CaCC) channel inhibition in A253 salivary gland epithelial cells . The distinct substitution pattern on the pyrimidine ring (4-ethyl-mono-substituted vs. 5-ethyl-4-methyl-disubstituted) and the N-substitution state of the acetamide create two chemically and putatively biologically distinct entities. Furthermore, within the 2-thio-6-oxo-1,6-dihydropyrimidine LDH inhibitor series, the initial SAR exploration revealed that the 4-propan-2-yl group was found to be optimal among the alkyl variants tested, while the 4-ethyl variant was not included in that published optimization campaign, leaving its potency contribution uncalibrated [1]. These regioisomeric differences are analytically resolvable by standard QC techniques (HPLC retention time, NMR chemical shift of the 4-ethyl vs. 5-ethyl protons) and constitute the minimum structural basis for differentiation during procurement.

Structure-activity relationship Regioisomer comparison Chemical procurement QC

Validated Application Scenarios for Procuring 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 900719-58-6) Based on Currently Available Evidence


Scaffold Diversification in Antimicrobial SAR Programs Requiring a Thioether-Acetamide Pyrimidine Core

Research groups engaged in structure-activity relationship (SAR) studies of thiodihydropyrimidine antimicrobial agents can procure CAS 900719-58-6 as a synthetic intermediate or scaffold-diversification unit. The compound's documented MIC of ~256 µg/mL against S. aureus [1], when benchmarked against bis-pyrimidine acetamide leads achieving MICs of 12.5-25 µg/mL , provides a quantifiable potency starting point from which to assess the impact of further derivatization (e.g., N-substitution of the acetamide, halogenation, or heterocycle fusion) on antimicrobial activity. The thioether bridge and free acetamide group offer two chemically accessible handles for parallel derivatization.

Cancer Metabolism Probe Development Leveraging the 2-Thio-6-oxo-1,6-dihydropyrimidine LDH Pharmacophore

The scaffold of CAS 900719-58-6 shares the 2-thio-6-oxo-1,6-dihydropyrimidine core with a crystallographically validated LDHA inhibitor (IC50 = 8.1 µM, PDB 4JNK) [1]. While direct LDH inhibition data for the 4-ethyl analog are absent, the compound can serve as an SAR probe to systematically evaluate how the 4-ethyl substituent—relative to the known 4-propan-2-yl, 4-methyl, and 4-propyl variants—modulates LDHA binding affinity and selectivity. Such a study would directly address a recognized gap in the published 2-thio-6-oxo-1,6-dihydropyrimidine LDH SAR landscape.

Analytical Reference Standard for Regioisomeric Quality Control in Pyrimidine-Thioacetamide Synthesis

Given that the 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl regioisomer is analytically distinguishable from the 5-ethyl-4-methyl-6-oxo analog (found in T16Ainh-A01, CAS 552309-42-9) by HPLC and NMR [1], CAS 900719-58-6 can be procured as a reference standard for identity confirmation and purity assessment in synthetic chemistry workflows where regioisomeric purity of the pyrimidine substitution pattern is critical to downstream biological reproducibility.

Computational Chemistry and Molecular Docking Referenced Against a Crystallographically Characterized Target

The availability of a high-resolution X-ray crystal structure of human LDHA co-crystallized with a 2-thio-6-oxo-1,6-dihydropyrimidine ligand (PDB 4JNK) [1] enables computational chemists to procure CAS 900719-58-6 for retrospective docking and free-energy perturbation (FEP) calculations aimed at predicting the binding free-energy difference attributable to the 4-ethyl vs. 4-propan-2-yl substitution. This scenario provides a structurally grounded computational benchmarking exercise that can guide the prioritization of future synthetic targets within the 2-thio-6-oxo-1,6-dihydropyrimidine series.

Quote Request

Request a Quote for 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.